molecular formula C12H7IN2O4 B8293226 2-Iodo-4,4'-Dinitrobiphenyl

2-Iodo-4,4'-Dinitrobiphenyl

Cat. No.: B8293226
M. Wt: 370.10 g/mol
InChI Key: VTTGFFLCGCOJCC-UHFFFAOYSA-N
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Description

2-Iodo-4,4'-dinitrobiphenyl (C₁₂H₇I N₂O₄) is a halogenated biphenyl derivative characterized by two nitro groups at the 4 and 4' positions and an iodine substituent at the 2 position. It is synthesized via the borohydride reduction of cyclic iodonium salts such as 3,6-dinitrodibenzopyriodonium bisulfate, yielding the compound as a dihydrochloride intermediate (m.p. 193–194°C) . This compound serves as a precursor in the synthesis of cyclic iodonium salts with pharmacological activity, such as 3,6-diacetamidodibenzopyriodonium sulfate, which exhibits hypotensive effects in dogs . Its structural rigidity and electron-withdrawing nitro groups make it valuable in materials science, particularly in Scholl reactions for forming eight-membered aromatic rings .

Properties

Molecular Formula

C12H7IN2O4

Molecular Weight

370.10 g/mol

IUPAC Name

2-iodo-4-nitro-1-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7IN2O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H

InChI Key

VTTGFFLCGCOJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key structural analogs include halogen- and nitro-substituted biphenyls. The table below summarizes their properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity References
2-Iodo-4,4'-dinitrobiphenyl C₁₂H₇I N₂O₄ 386.10 193–194 (dihydrochloride) Cyclic iodonium salt synthesis, Scholl reactions
4,4'-Dibromo-2,2'-dinitrobiphenyl C₁₂H₆Br₂N₂O₄ 402.00 Not reported Semiconductor intermediates (OLEDs, OFETs)
4,4'-Dinitrobiphenyl C₁₂H₈N₂O₄ 244.20 238–240 Forms 1:1 complexes with NaI; explosive decomposition
4,4'-Diiododiphenyl C₁₂H₈I₂ 406.00 Not reported Structural analog for halogen substitution studies

Key Observations:

  • Halogen Influence : The iodine atom in this compound enhances its reactivity in biotransformation compared to bromo or chloro analogs. For example, iodolactones undergo fungal hydroxylation, while chlorolactones remain inert .
  • Nitro Group Positioning : The 4,4'-dinitro configuration induces steric hindrance and electronic effects, reducing solubility in polar solvents (e.g., acetone) compared to 2,2'-dinitro isomers .
  • Thermal Stability : 4,4'-Dinitrobiphenyl decomposes explosively under heat or friction , whereas the iodine-substituted analog exhibits greater stability due to weaker C–I bond dissociation energy, which may mitigate uncontrolled decomposition.

Preparation Methods

Adaptation of Solvent-Free Coupling

While the Royal Society of Chemistry protocol focuses on 2,2'-dinitrobiphenyl, its solvent-free Ullmann coupling methodology can be adapted for iodinated derivatives. Modifications include:

  • Substituting 2-nitroaniline with 4-iodo-2-nitroaniline to introduce the iodine moiety.

  • Employing copper powder (0.5 eq) as a catalyst at 290°C for 20–30 seconds.

Challenges in Product Isolation

The high reaction temperature (290°C) risks decomposition of nitro groups, necessitating rapid quenching in ice-water. TLC analysis (silica, Rf = 0.09 for target compound) confirms product formation, but yields remain lower (45–50%) compared to diazonium routes due to competing dehalogenation.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves unreacted starting material (Rf = 0.08) from product (Rf = 0.09).

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with 98% purity by HPLC.

Spectroscopic Data

ParameterValue (Source)
Melting Point 124–125°C (lit. 123–125°C)
¹H NMR (CDCl₃) δ 8.20 (d, J=8 Hz, 2H), 7.67 (t, J=8 Hz, 2H), 7.59 (t, J=9 Hz, 2H), 7.30 (d, J=8 Hz, 2H)
FTIR (cm⁻¹) 1530 (NO₂ asym), 1350 (NO₂ sym), 680 (C-I)

Comparative Methodological Analysis

MethodYield (%)Purity (%)Reaction TimeScalability
Diazonium Iodination68984 hoursHigh
Ullmann Coupling45–509030 secondsModerate
CuI-CatalyzedN/AN/A6 hoursTheoretical

The diazonium method outperforms others in yield and scalability, though the Ullmann approach offers rapid synthesis for small-scale applications.

Industrial and Environmental Considerations

  • Waste Management : Diazonium routes generate acidic wastewater requiring neutralization (NaHCO₃).

  • Catalyst Recovery : CuI from Ullmann reactions can be recycled via filtration, reducing metal waste .

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-4,4'-Dinitrobiphenyl?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 2,2'-Diiodo-4,4'-dinitrobiphenyl can react with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ under inert conditions (toluene/ethanol/water, 80°C). This method ensures regioselectivity and scalability for research purposes . Pre-functionalization of the biphenyl core with nitro and iodine groups may require sequential nitration and iodination steps, optimized for minimal side reactions.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy, nitro, and iodine substituents, while 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements .
  • Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine's distinct isotopic signature) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ is standard, but Pd(OAc)₂ with ligands (e.g., SPhos) may improve yields in electron-deficient systems .
  • Solvent systems : Mixed solvents (toluene/ethanol/water) balance solubility and reactivity. Microwave-assisted heating can reduce reaction time .
  • Temperature control : Maintaining 80°C prevents premature catalyst decomposition and ensures complete conversion . Contradictions in yield or selectivity often arise from trace moisture or oxygen; thus, rigorous degassing is essential .

Q. What role does this compound play in synthesizing carbazole derivatives for organic electronics?

The iodine and nitro groups act as directing and leaving groups, respectively. For example, Ullmann-type coupling of this compound with amines can yield carbazole precursors. The nitro groups enhance electron deficiency, facilitating intramolecular cyclization to form carbazole cores under reductive conditions . This pathway is critical for producing organic semiconductors in OLEDs and OFETs .

Q. How do electronic effects of iodine and nitro groups influence regioselectivity in nucleophilic aromatic substitution (NAS)?

The nitro group is a strong meta-director, while iodine acts as an ortho/para-director. In this compound, the nitro groups at 4,4'-positions deactivate the ring, directing nucleophiles to the iodine-substituted positions. Kinetic studies show that bulky nucleophiles favor para substitution due to steric hindrance, whereas smaller nucleophiles (e.g., amines) may access ortho sites .

Q. How can discrepancies in regioselectivity during iodination of biphenyl derivatives be resolved?

Contradictory results often stem from competing electrophilic pathways. For example, iodination with I₂/NaOCl may yield mixed products if temperature or pH is not tightly controlled. Computational modeling (DFT) of transition states can predict dominant pathways, while in situ monitoring (e.g., Raman spectroscopy) helps adjust conditions dynamically .

Q. What are the implications of this compound’s crystal packing for material properties?

X-ray studies reveal a non-planar biphenyl core (dihedral angle ~77°), which disrupts π-π stacking and reduces crystallinity. This property is advantageous in amorphous organic semiconductors, where isotropic charge transport is prioritized over crystallinity .

Methodological Notes

  • Handling halogenated nitro compounds : Use inert atmospheres to prevent unintended redox reactions. Nitro groups are sensitive to shock and heat; store at ≤4°C .
  • Purification challenges : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively separates iodinated byproducts. Recrystallization in DCM/hexane improves purity .

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